OVA-E1 peptide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

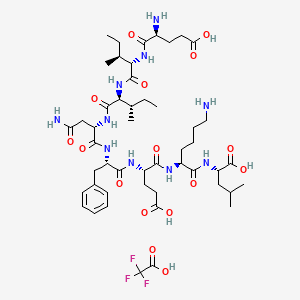

Properties

Molecular Formula |

C49H77F3N10O16 |

|---|---|

Molecular Weight |

1119.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1 |

InChI Key |

OAOVWFXRXDBOSX-YUPPFQQGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the OVA-E1 Peptide TFA: A Technical Guide to its Structure, Synthesis, and Signaling

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the OVA-E1 peptide trifluoroacetic acid (TFA) salt has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the peptide's structure, sequence, and its role as an antagonist variant of the well-known SIINFEKL peptide. It further details experimental protocols for its synthesis and characterization and elucidates its function in activating the p38 and JNK signaling cascades.

The OVA-E1 peptide, a derivative of chicken ovalbumin, has garnered significant interest in immunological research. Its ability to modulate T-cell activation through the p38 and JNK pathways makes it a valuable tool for studying immune responses and developing novel immunotherapies. This guide aims to provide the scientific community with a detailed understanding of this peptide's properties and applications.

Core Peptide Structure and Physicochemical Properties

The OVA-E1 peptide is an antagonist variant of the immunodominant ovalbumin peptide SIINFEKL (residues 257-264). The defining feature of OVA-E1 is the substitution of the N-terminal serine (S) of the parent peptide with glutamic acid (E). Consequently, the amino acid sequence of OVA-E1 is EIINFEKL . This single amino acid substitution is responsible for its altered biological activity. The peptide is commonly supplied as a trifluoroacetic acid (TFA) salt, a counter-ion used during the purification process.

| Property | Value |

| Full Amino Acid Sequence | Glu-Ile-Ile-Asn-Phe-Glu-Lys-Leu |

| One-Letter Code | EIINFEKL |

| Parent Peptide | SIINFEKL (OVA 257-264) |

| Modification | Serine (S) to Glutamic Acid (E) substitution at position 1 |

| Common Salt Form | Trifluoroacetic Acid (TFA) salt |

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of the OVA-E1 peptide are critical for ensuring its purity and biological activity for research purposes. The following sections outline the standard protocols employed.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the EIINFEKL peptide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus of the growing peptide chain. This cycle is repeated for each amino acid in the EIINFEKL sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained after cleavage is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Parameters:

-

Column: A C18 stationary phase column is commonly used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The exact gradient will depend on the specific peptide and column but typically ranges from 5% to 95% acetonitrile over 30-60 minutes.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a TFA salt.

Characterization by Mass Spectrometry

The identity and purity of the synthesized OVA-E1 peptide are confirmed using mass spectrometry.

Expected Mass:

-

Monoisotopic Mass: The calculated monoisotopic mass of the free EIINFEKL peptide is approximately 1021.5 Da. The exact mass of the TFA salt will be higher.

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used to determine the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern of the peptide.

Signaling Pathway Activation

The OVA-E1 peptide functions as an antagonist to the native SIINFEKL peptide, leading to altered T-cell signaling. It has been shown to activate the p38 and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis.

The diagram below illustrates the general workflow for characterizing the OVA-E1 peptide and its subsequent signaling cascade.

Caption: Workflow for OVA-E1 peptide synthesis, characterization, and signaling.

The binding of the OVA-E1 peptide (presented by MHC class I molecules) to the T-cell receptor (TCR) initiates a signaling cascade. This leads to the activation of MAP Kinase Kinase Kinases (MAPKKKs) such as ASK1 and MEKKs. These, in turn, phosphorylate and activate MAP Kinase Kinases (MKKs), specifically MKK3/6 for the p38 pathway and MKK4/7 for the JNK pathway. The activated MKKs then phosphorylate and activate p38 and JNK, respectively. These activated kinases translocate to the nucleus and phosphorylate various transcription factors, including c-Jun and ATF2, leading to changes in gene expression and ultimately influencing cellular responses such as cytokine production and apoptosis.

The detailed understanding of the OVA-E1 peptide's structure, synthesis, and its effects on cellular signaling pathways, as outlined in this guide, is crucial for its effective application in immunological research and the development of new therapeutic strategies.

The Function of OVA-E1 Peptide in T-Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of the OVA-E1 peptide in the context of T-cell signaling. Ovalbumin (OVA) and its derivative peptides are cornerstone tools in immunology research, providing a robust model system for studying antigen presentation, T-cell activation, and the development of immunotherapies. The E1 peptide, an altered peptide ligand of the immunodominant OVA peptide, offers a unique lens through which to dissect the intricacies of T-cell receptor (TCR) sensitivity and signaling thresholds.

Introduction to OVA Peptides and the OT-I TCR Model System

The adaptive immune system's ability to recognize and respond to specific antigens is largely mediated by T-cells. This recognition occurs through the interaction of the T-cell receptor (TCR) with a peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC)[1][2]. The chicken ovalbumin (OVA) protein is a widely used model antigen in immunology[3][4]. A specific peptide derived from OVA, spanning amino acids 257-264 with the sequence SIINFEKL, is an immunodominant epitope in the context of the murine MHC class I molecule H-2Kb[5].

To study the T-cell response to this specific peptide-MHC complex, the OT-I transgenic mouse model is frequently employed. T-cells from OT-I mice express a TCR that is specific for the SIINFEKL peptide presented by H-2Kb. This model provides a homogenous population of antigen-specific T-cells, facilitating precise and reproducible immunological studies.

The OVA-E1 peptide is an altered peptide ligand (APL) of the canonical SIINFEKL peptide, with a single amino acid substitution at the N-terminus, resulting in the sequence EIINFEKL . This seemingly minor modification has profound consequences for T-cell signaling and activation, making it a valuable tool for investigating the biophysical and biochemical thresholds of T-cell responses.

The Role of OVA-E1 in T-Cell Activation: A Weak Agonist

The interaction between the TCR and the peptide-MHC complex is the primary determinant of the initial T-cell signaling cascade. The affinity and kinetics of this interaction dictate the strength of the downstream signal, which in turn influences the T-cell's fate, including proliferation, cytokine production, and cytotoxic effector function.

The wild-type OVA peptide (SIINFEKL) is considered a strong agonist for OT-I T-cells, eliciting a robust activation and effector response. In stark contrast, the OVA-E1 peptide is characterized as a very weak agonist or, in some contexts, a non-activating ligand. Early studies reported a dramatic disparity in the potency of these two peptides.

Quantitative Data on OVA vs. OVA-E1

The following table summarizes the key quantitative differences in the interaction and functional consequences of OVA and OVA-E1 peptides with the OT-I TCR.

| Parameter | OVA (SIINFEKL) | OVA-E1 (EIINFEKL) | Fold Difference | Reference |

| Potency (P10) | High | 5 x 106-fold lower | 5,000,000 | |

| Affinity (KD) | High Affinity | 3.5-fold lower affinity (early studies) | 3.5 | |

| Binding | Detectable | No detectable binding (more recent studies) | - |

Note: The discrepancy in affinity measurements highlights the technical challenges in accurately quantifying very low-affinity TCR-pMHC interactions. More recent studies using advanced techniques like Surface Plasmon Resonance (SPR) suggest that the affinity of the OT-I TCR for E1-H-2Kb may be too low to be reliably measured, potentially explaining the profound lack of T-cell activation.

This vast difference in potency with a relatively small or even immeasurable difference in affinity has been a key area of investigation in T-cell biology, contributing to our understanding of "TCR discrimination." It suggests that factors beyond simple binding affinity, such as the kinetics of the interaction (on- and off-rates) and potential conformational changes in the TCR-pMHC complex, play a critical role in signal transduction.

T-Cell Signaling Pathways: Impact of Ligand Potency

The engagement of the TCR by a potent pMHC ligand like OVA-H-2Kb initiates a well-defined signaling cascade. This process begins with the activation of Src-family kinases, particularly Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This, in turn, recruits and activates ZAP-70, another tyrosine kinase, which then phosphorylates downstream adaptor proteins like LAT and SLP-76. This signaling complex ultimately leads to the activation of several key pathways, including the PLCγ-Ca2+-NFAT pathway, the Ras-MAPK pathway, and the PKC-NF-κB pathway, culminating in T-cell activation, proliferation, and differentiation.

In the case of the OVA-E1 peptide, the interaction with the OT-I TCR is too weak and/or transient to effectively initiate this cascade. The minimal signal generated is insufficient to overcome the activation threshold, resulting in a lack of downstream signaling events such as ERK phosphorylation and cytokine production.

Signaling Pathway Diagram

Caption: T-Cell signaling cascade initiated by pMHC-TCR interaction.

Experimental Protocols

The study of OVA-E1 peptide function relies on a set of core immunological and biophysical assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

This protocol outlines the general steps for measuring the binding affinity between the OT-I TCR and pMHC complexes using SPR.

-

Protein Expression and Purification:

-

Express soluble OT-I TCR (alpha and beta chains) and the H-2Kb MHC molecule in a suitable expression system (e.g., E. coli or mammalian cells).

-

Refold the H-2Kb heavy chain and β2-microglobulin in the presence of a high concentration of the synthetic peptide of interest (SIINFEKL or EIINFEKL).

-

Purify the refolded, soluble pMHC complexes and the TCR using chromatography techniques (e.g., size exclusion, ion exchange).

-

-

SPR Chip Preparation:

-

Immobilize the purified pMHC complexes onto a sensor chip (e.g., a CM5 chip) via amine coupling. One flow cell should be used for the specific pMHC, and another as a reference (either underivatized or with an irrelevant pMHC).

-

-

Binding Analysis:

-

Inject a series of concentrations of the soluble OT-I TCR over the sensor chip surface at a constant flow rate.

-

Record the binding response in response units (RU).

-

After each injection, regenerate the chip surface with a low pH buffer to remove the bound TCR.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the specific pMHC flow cell signal to correct for non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

In Vitro T-Cell Activation Assay

This protocol describes a method to assess the ability of OVA and OVA-E1 peptides to activate OT-I T-cells in vitro.

-

Cell Preparation:

-

Isolate splenocytes from an OT-I transgenic mouse.

-

Enrich for CD8+ T-cells using magnetic bead separation for a purified population, or use total splenocytes which contain APCs.

-

Prepare target cells/APCs (e.g., splenocytes from a non-transgenic C57BL/6 mouse or a cell line like EL4).

-

-

Peptide Pulsing:

-

Incubate the APCs with varying concentrations of the synthetic peptides (SIINFEKL and EIINFEKL) for 1-2 hours at 37°C to allow for peptide loading onto H-2Kb molecules.

-

Wash the APCs to remove excess, unbound peptide.

-

-

Co-culture:

-

Co-culture the peptide-pulsed APCs with the purified OT-I CD8+ T-cells at a specific effector-to-target ratio (e.g., 2:1).

-

Incubate the co-culture for a defined period (e.g., 24-72 hours).

-

-

Readout of Activation:

-

Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) using ELISA or a multiplex bead array.

-

Proliferation: Assess T-cell proliferation by pre-labeling the T-cells with a fluorescent dye like CFSE and measuring its dilution by flow cytometry, or by using a 3H-thymidine incorporation assay.

-

Cytotoxicity (Killing Assay): If assessing cytotoxic function, label the peptide-pulsed target cells with a release agent like 51Cr or a fluorescent dye. Measure the release of the agent into the supernatant after co-culture with OT-I T-cells as an indicator of target cell lysis.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro T-cell activation assays.

Conclusion and Implications

The OVA-E1 peptide serves as a critical tool for understanding the lower limits of T-cell receptor sensitivity. Its inability to robustly activate OT-I T-cells, despite its close structural similarity to the potent agonist SIINFEKL, underscores the exquisite specificity of the adaptive immune system. The study of E1 has been instrumental in refining models of TCR signaling, demonstrating that a minimal threshold of binding affinity and/or kinetic stability is required to translate the pMHC-TCR interaction into a productive cellular response.

For drug development professionals, particularly in the fields of vaccine design and cancer immunotherapy, the principles elucidated by the OVA/OVA-E1 system are highly relevant. Understanding how minor changes in peptide epitopes can dramatically alter immunogenicity is crucial for designing effective T-cell-based therapies. The weak agonism of peptides like E1 also provides a model for studying T-cell tolerance and anergy, which are critical considerations in the development of therapies for autoimmune diseases. The continued investigation into the biophysical and cellular interactions of such altered peptide ligands will undoubtedly yield further insights into the fundamental mechanisms of T-cell-mediated immunity.

References

- 1. Improving T cell receptor:peptide-MHC interaction predictions | Fred Hutchinson Cancer Center [fredhutch.org]

- 2. hh.um.es [hh.um.es]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 5. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of OVA-E1 Peptide in the Activation of p38 and JNK Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OVA-E1 peptide, an antagonist variant of the well-characterized SIINFEKL (OVA 257-264) epitope, has been identified as an activator of the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling cascades. This technical guide provides an in-depth analysis of the role of OVA-E1 in initiating these critical intracellular signaling pathways. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including a summary of the underlying signaling mechanisms, detailed experimental protocols for assessing pathway activation, and quantitative data where available. The guide also features visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions at play.

Introduction: Ovalbumin Peptides and T-Cell Activation

Ovalbumin (OVA), the primary protein in egg white, is a widely used model antigen in immunology.[1] Specific peptides derived from OVA, such as the SIINFEKL peptide (OVA 257-264), are presented by Major Histocompatibility Complex (MHC) class I molecules and are recognized by the T-cell receptor (TCR) on CD8+ T-cells, leading to T-cell activation.[2][3]

Altered peptide ligands (APLs) are variants of immunogenic peptides with amino acid substitutions that modify their interaction with the TCR. These modifications can result in a range of T-cell responses, from full agonism to partial agonism or antagonism. The OVA-E1 peptide is one such APL, where the native serine at position 1 is substituted with glutamic acid (EIINFEKL). This substitution alters the peptide's signaling properties, and it has been reported to act as an antagonist that activates the p38 and JNK signaling cascades.[4][5]

The p38 and JNK Signaling Cascades: An Overview

The p38 and JNK pathways are key components of the MAPK signaling network, which is crucial for a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. These pathways are typically activated by cellular stress and inflammatory cytokines.

Activation of both p38 and JNK involves a three-tiered kinase cascade:

-

MAP Kinase Kinase Kinase (MAP3K): An upstream kinase (e.g., MEKK1-4, ASK1, TAK1) is activated by an initial stimulus.

-

MAP Kinase Kinase (MAP2K or MKK): The activated MAP3K then phosphorylates and activates a MAP2K. MKK3 and MKK6 are the primary activators of p38, while MKK4 and MKK7 are the main activators of JNK.

-

MAP Kinase (MAPK): The activated MAP2K, in turn, dually phosphorylates the MAPK (p38 or JNK) on specific threonine and tyrosine residues within its activation loop, leading to its activation.

Once activated, p38 and JNK phosphorylate a variety of downstream substrates, including transcription factors (e.g., c-Jun, ATF2), which then regulate the expression of target genes involved in the cellular response.

OVA-E1 Peptide and the Activation of p38 and JNK

The OVA-E1 peptide has been identified as an antagonist variant of SIINFEKL (OVA 257-264) that activates the p38 and JNK cascades in both mutant and wild-type thymocytes. While the precise molecular mechanism initiating this activation by OVA-E1 is not fully elucidated in publicly available literature, it is understood that the engagement of the TCR by an antagonist APL can lead to a qualitatively different signaling output compared to an agonist peptide.

It is hypothesized that the altered binding kinetics of the OVA-E1/MHC complex to the TCR results in a signal that is insufficient to induce a full T-cell activation program (e.g., proliferation and robust cytokine secretion) but is capable of triggering the stress-activated p38 and JNK pathways.

Signaling Pathway Diagram

The following diagram illustrates the general pathway of p38 and JNK activation downstream of TCR engagement.

Experimental Protocols for Assessing p38 and JNK Activation

The most common method for determining the activation of p38 and JNK is through Western blot analysis to detect the phosphorylated, and therefore active, forms of these kinases.

Experimental Workflow: Western Blot for Phospho-p38 and Phospho-JNK

The following diagram outlines a typical workflow for this experiment.

Detailed Methodology: Western Blot

This protocol provides a general framework. Specific timings, concentrations, and reagents may need to be optimized for your particular cell type and experimental setup.

a. Cell Culture and Stimulation:

-

Culture thymocytes or other suitable T-cell lines in appropriate media and conditions.

-

Starve the cells of serum for 2-4 hours prior to stimulation to reduce basal signaling.

-

Treat the cells with the desired concentration of OVA-E1 peptide (e.g., 10 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the kinetics of activation. Include a positive control (e.g., anisomycin) and a negative control (untreated cells).

b. Cell Lysis:

-

After stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated p38 (Thr180/Tyr182) and phosphorylated JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation. Use a 1:1000 dilution in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38, total JNK, and a loading control such as GAPDH or β-actin.

Quantitative Data

Researchers investigating the effects of OVA-E1 are encouraged to perform time-course and dose-response experiments to quantitatively assess the phosphorylation of p38 and JNK via densitometric analysis of Western blots.

Conclusion

The OVA-E1 peptide represents an important tool for dissecting the signaling pathways that govern T-cell responses. Its ability to act as an antagonist while still activating the p38 and JNK stress-activated protein kinase cascades highlights the nuanced and complex nature of TCR signaling. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the activation of these pathways, paving the way for a more detailed understanding of how altered peptide ligands can modulate immune cell function. Further research is warranted to fully elucidate the upstream molecular events that link TCR engagement by OVA-E1 to the activation of the p38 and JNK cascades and to quantify the magnitude and duration of this activation.

References

- 1. Overlapping epitopes that are recognized by CD8+ HLA class I-restricted and CD4+ class II-restricted cytotoxic T lymphocytes are contained within an influenza nucleoprotein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential activation of ERK, p38, and JNK required for Th1 and Th2 deviation in myelin-reactive T cells induced by altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The half-life of the T-cell receptor/peptide–major histocompatibility complex interaction can modulate T-cell activation in response to bacterial challenge - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding OVA Peptide Variants in Immunology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ovalbumin (OVA) peptide variants as a model system in immunology. It details their impact on T-cell activation, methods for their study, and the underlying signaling mechanisms.

Introduction to OVA Peptide Variants

Ovalbumin (OVA) and its derived peptides are a cornerstone of immunological research, providing a robust model system for studying antigen presentation, T-cell activation, and immune tolerance. The immunodominant peptide from OVA, SIINFEKL (amino acids 257-264), is presented by the murine MHC class I molecule H-2Kb and is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells.

By introducing specific amino acid substitutions into the SIINFEKL sequence, a panel of "altered peptide ligands" (APLs) can be generated. These variants exhibit a range of affinities for both the MHC molecule and the TCR, resulting in a spectrum of T-cell responses, from full agonism to partial activation (partial agonism), and even inhibition of activation (antagonism).[1][2] This makes them invaluable tools for dissecting the relationship between TCR signal strength and T-cell fate.

Quantitative Data on OVA Peptide Variants

The functional outcome of a T-cell's interaction with a peptide-MHC complex is critically dependent on the binding affinity of the peptide for the MHC molecule and the affinity of the resulting complex for the TCR. Below are tables summarizing these quantitative aspects for several common SIINFEKL variants.

Table 1: Sequences and MHC Class I (H-2Kb) Binding Affinities of Common SIINFEKL Variants

| Peptide Name | Sequence | Substitution (from N4) | MHC H-2Kb Binding Affinity (IC50) | Reference(s) |

| N4 (OVA) | S II NF EK L** | None (Wild-Type) | ~0.19 µM (Experimental) | [1] |

| E1 | E IINFEKL | S1E | Low (Predicted) | [3] |

| G4 | SIIG FEKL | N4G | High (Similar to N4) | [4] |

| Q4 | SIIQ FEKL | N4Q | High (Similar to N4) | |

| T4 | SIIT FEKL | N4T | High (Similar to N4) | |

| R4 | SIIR FEKL | N4R | High (Similar to N4) | |

| Q4R7 | SIIQFER L | N4Q, K7R | High (Similar to N4) | |

| Q4H7 | SIIQFEH L | N4Q, K7H | High (Similar to N4) |

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a high-affinity reference peptide by 50%. Lower values indicate higher affinity. Where specific experimental IC50 values are not available, predicted affinities or qualitative descriptions from the literature are provided.

Table 2: T-Cell Responses to OVA Peptide Variants

| Peptide Name | T-Cell Proliferation | Predominant Cytokine Profile (Th1/Th2/Mixed) | Functional Outcome | Reference(s) |

| N4 (OVA) | High | Th1 (High IFN-γ, IL-2) | Strong Agonist, Effector T-cell generation | |

| E1 | Low / None | - | Weak Agonist / Antagonist | |

| G4 | Moderate | Mixed / Th2-skewed | Partial Agonist | |

| Q4 | High | Th1 | Strong Agonist | |

| T4 | Moderate | Mixed | Partial Agonist | |

| R4 | High | Th1 | Strong Agonist | |

| Q4R7 | High | Th1 | Strong Agonist, Negative Selection at high doses | |

| Q4H7 | Low | - | Weak Agonist, Positive Selection |

Note: The cytokine profile can be influenced by the experimental conditions, including the antigen concentration and the presence of co-stimulatory signals.

Signaling Pathways in T-Cell Activation by OVA Peptide Variants

The interaction of a T-cell with an APL can induce qualitatively different intracellular signaling cascades compared to the native peptide. High-affinity agonists like SIINFEKL typically trigger a robust and sustained signaling cascade, leading to full T-cell activation. In contrast, low-affinity APLs may result in a weaker, transient, or incomplete signaling cascade, leading to partial activation or antagonism.

The initial steps of TCR signaling involve the phosphorylation of CD3 ITAMs by Lck, which then recruits and activates ZAP-70. Activated ZAP-70 phosphorylates downstream adaptors like LAT, leading to the activation of multiple signaling arms, including the MAP kinase (ERK) pathway, which is crucial for T-cell proliferation and differentiation. The affinity of the TCR-pMHC interaction directly correlates with the extent of ZAP-70 and subsequent ERK phosphorylation.

Caption: Differential TCR signaling by high vs. low-affinity OVA peptide variants.

Experimental Protocols and Workflows

Studying the effects of OVA peptide variants involves a multi-step process, from peptide characterization to the assessment of cellular responses.

Caption: General experimental workflow for studying OVA peptide variants.

Protocol 1: Competitive MHC-Peptide Binding Assay (Fluorescence Polarization)

This protocol determines the affinity of a test peptide for a specific MHC molecule by measuring its ability to compete with a fluorescently labeled probe peptide.

Materials:

-

Purified, soluble MHC Class I (H-2Kb) molecules

-

Fluorescently labeled high-affinity probe peptide (e.g., Alexa488-labeled SIINFEKL)

-

Unlabeled test peptides (OVA variants) and a known high-affinity unlabeled control peptide

-

Assay buffer (e.g., PBS with 1% BSA and protease inhibitors)

-

Black 96-well or 384-well plates

-

Fluorescence polarization plate reader

Methodology:

-

Peptide Preparation: Dissolve lyophilized unlabeled test peptides in DMSO to create concentrated stock solutions (e.g., 20 mg/mL). Further dilute in assay buffer to create a range of serial dilutions.

-

Reaction Setup: In each well of the plate, combine a fixed concentration of purified H-2Kb molecules (e.g., 100 nM) and a fixed concentration of the fluorescently labeled probe peptide (e.g., 25 nM).

-

Competition: Add the serial dilutions of the unlabeled test peptides to the wells. Include wells with no competitor (maximum binding) and wells with only the probe peptide (minimum binding).

-

Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader.

-

Data Analysis: The FP values are inversely proportional to the amount of bound fluorescent peptide. Plot the FP values against the log of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the probe peptide binding.

Protocol 2: CFSE T-Cell Proliferation Assay

This protocol measures the proliferation of T-cells in response to stimulation with peptide-pulsed antigen-presenting cells (APCs).

Materials:

-

Spleen from an OT-I transgenic mouse

-

CellTrace™ CFSE Cell Proliferation Kit

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

-

Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a C57BL/6 mouse

-

OVA peptide variants

-

96-well U-bottom culture plates

-

Flow cytometer

Methodology:

-

T-Cell Isolation: Prepare a single-cell suspension from the OT-I mouse spleen. Isolate CD8+ T-cells using a negative selection kit if a pure population is desired.

-

CFSE Staining:

-

Resuspend 1x10^6 T-cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to a final concentration of 1-5 µM.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

APC Pulsing: Incubate the APCs (e.g., 2x10^6 cells/mL) with various concentrations of the OVA peptide variants for 2 hours at 37°C. Wash the APCs to remove excess peptide.

-

Co-culture: In a 96-well plate, co-culture the CFSE-labeled OT-I T-cells (e.g., 1x10^5 cells/well) with the peptide-pulsed APCs (e.g., 2x10^5 cells/well). Include controls with unpulsed APCs (negative control) and a mitogen like Concanavalin A (positive control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44). Analyze the cells by flow cytometry, gating on the CD8+ population.

-

Data Analysis: As cells divide, the CFSE fluorescence intensity is halved with each generation. Analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.

Protocol 3: Cytokine ELISA for T-Cell Supernatants

This protocol quantifies the concentration of specific cytokines (e.g., IFN-γ, IL-2, IL-10) secreted by T-cells into the culture supernatant.

Materials:

-

ELISA plate pre-coated with a capture antibody for the cytokine of interest

-

Culture supernatants from the T-cell proliferation assay (harvested before adding brefeldin A)

-

Recombinant cytokine standards

-

Biotinylated detection antibody specific for the cytokine

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 10% FBS)

-

Microplate reader

Methodology:

-

Plate Preparation: If not pre-coated, coat the ELISA plate with the capture antibody overnight at 4°C. Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

Standard Curve: Prepare a serial dilution of the recombinant cytokine standard in assay diluent.

-

Sample and Standard Incubation: Add the standards and the culture supernatants to the wells of the ELISA plate. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate 3-4 times with wash buffer. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate. Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add the TMB substrate solution and incubate until a color change is observed.

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.

Conclusion

OVA peptide variants provide a powerful and versatile tool for immunologists. By systematically altering the SIINFEKL peptide, researchers can finely tune the affinity of the TCR-pMHC interaction and observe the downstream consequences on T-cell signaling, proliferation, cytokine secretion, and differentiation. This model system has been instrumental in shaping our understanding of the quantitative and qualitative aspects of T-cell activation and will continue to be a valuable asset in the development of novel immunotherapies and vaccines.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytokine - Wikipedia [en.wikipedia.org]

- 3. TCR Affinity for In Vivo Peptide-Induced Thymic Positive Selection Fine-Tunes TCR Responsiveness of Peripheral CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]

OVA-E1 peptide TFA CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-E1 peptide, a variant of the immunodominant ovalbumin peptide SIINFEKL, serves as a critical tool in immunological research. Specifically, it is recognized as an antagonist that activates the p38 and JNK signaling cascades. This technical guide provides comprehensive information on the physicochemical properties, synthesis, purification, and experimental applications of OVA-E1 peptide trifluoroacetate (TFA) salt, intended for professionals in research and drug development.

Physicochemical Properties

The fundamental characteristics of OVA-E1 peptide TFA are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 1262750-80-0 | [1] |

| Molecular Weight | 1119.19 g/mol | [1] |

| Amino Acid Sequence | EIINFEKL | |

| Appearance | White to off-white powder | [2] |

Synthesis and Purification

The synthesis of OVA-E1 peptide (EIINFEKL) is typically achieved through Solid Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) in a compatible solvent such as N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes the N-terminal amine for the next coupling step.

-

Amino Acid Activation: Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-Diisopropylethylamine (DIEA).

-

Coupling: Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion. The completeness of the reaction can be monitored by a colorimetric test such as the Kaiser test.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the EIINFEKL sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, most commonly Trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether and wash several times to remove the cleavage cocktail and scavengers.

Experimental Workflow: Peptide Synthesis

References

Methodological & Application

OVA-E1 Peptide TFA: Application Notes and Protocols for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OVA-E1 peptide, a trifluoroacetate (TFA) salt, is a critical tool in immunological research, functioning as an antagonist to the well-characterized immunodominant ovalbumin peptide, SIINFEKL (OVA 257-264). This document provides detailed application notes and experimental protocols for the use of OVA-E1 peptide TFA in studying T-cell activation and signaling. It includes methodologies for assessing its antagonist activity, investigating the downstream signaling pathways, specifically the p38 and JNK cascades, and protocols for peptide handling and preparation. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The OVA-E1 peptide is an altered peptide ligand of SIINFEKL, where the asparagine (N) at position 4 is substituted with glutamic acid (E), resulting in the sequence SIIEFEKL. This single amino acid substitution significantly alters its interaction with the T-cell receptor (TCR), transforming it from an agonist to an antagonist. While the agonist peptide SIINFEKL robustly activates CD8+ T-cells via the H-2Kb MHC class I molecule, leading to proliferation and cytokine release, the OVA-E1 peptide binds to the same MHC-TCR complex but fails to induce a full T-cell activation. Instead, it is known to activate the p38 and JNK signaling cascades.[1][2][3] This makes OVA-E1 an invaluable reagent for dissecting the signaling requirements for T-cell activation, studying T-cell antagonism, and developing potential immunomodulatory therapeutics. The peptide is typically supplied as a TFA salt, a remnant from the synthesis and purification process, which requires appropriate handling.[4][5]

Quantitative Data Summary

The antagonist function of the OVA-E1 peptide is rooted in its altered binding affinity for the T-cell receptor. The following table summarizes the key quantitative difference between the agonist (SIINFEKL/N4) and the antagonist (E1) peptides.

| Peptide Variant | Sequence | TCR (OT-I) Binding Affinity (KD) | Functional Outcome |

| SIINFEKL (N4) | SIINFEKL | ~34 µM | Agonist |

| OVA-E1 (E1) | SIIE FEKL | ~3637 µM | Antagonist |

Table 1: Comparison of TCR Binding Affinities. The data highlights the significantly lower binding affinity of the OVA-E1 peptide to the OT-I TCR compared to the cognate agonist peptide SIINFEKL. This weaker interaction is central to its antagonist properties.

Signaling Pathway

The interaction of the OVA-E1 peptide presented by an antigen-presenting cell (APC) with the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that deviates from the canonical activation pathway induced by agonist peptides. While full T-cell activation is not achieved, the OVA-E1 peptide specifically triggers the phosphorylation and activation of the p38 and c-Jun N-terminal kinase (JNK) pathways.

References

Application Notes and Protocols for the Use of OVA-E1 Peptide TFA in T-Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are invaluable tools in immunology for studying antigen-specific T-cell responses. Ovalbumin (OVA) is a widely used model antigen, and its peptide fragments are crucial for dissecting the mechanisms of T-cell activation. This document provides detailed application notes and protocols for the use of OVA-E1 peptide, an antagonist variant of the immunodominant OVA peptide SIINFEKL, in T-cell activation assays. The agonist peptide, OVA (257-264) or SIINFEKL, is also discussed as a critical control for these experiments. These protocols are designed for researchers in immunology, cancer research, and vaccine development to assess the nuanced responses of T-cells to different peptide ligands.

The trifluoroacetate (TFA) salt form of these peptides is a common result of the solid-phase synthesis process. While generally not inhibitory at low concentrations, it is important to be aware of its potential effects on cellular assays. These notes provide guidance on handling peptides in their TFA salt form.

Peptide Specifications

| Peptide Name | Sequence | Function | MHC Restriction |

| OVA-E1 | EIINFEKL | Antagonist | H-2Kb |

| OVA (257-264) | SIINFEKL | Agonist | H-2Kb |

I. Understanding Agonist vs. Antagonist Peptides in T-Cell Activation

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a peptide-MHC (pMHC) complex on an antigen-presenting cell (APC).

-

Agonist peptides (e.g., SIINFEKL for OT-I TCR) bind to the pMHC complex in a manner that productively engages the TCR, leading to a full signaling cascade. This results in T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and effector functions.

-

Antagonist peptides (e.g., OVA-E1) are variants of the agonist peptide that also bind to the same MHC molecule and are recognized by the same TCR. However, they induce an altered or incomplete signaling cascade. This can result in the inhibition of T-cell responses to the agonist peptide or the induction of a non-productive or altered T-cell state, such as anergy.

The study of antagonist peptides is critical for understanding TCR signaling and for the development of immunotherapies that aim to modulate T-cell responses.

II. The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong acid used during the cleavage and purification steps of peptide synthesis. As a result, synthetic peptides are often supplied as TFA salts. While residual TFA is typically present in small amounts, it can potentially impact biological assays. At high concentrations, TFA can lower the pH of the culture medium and may have direct effects on cell viability and function[1]. It is recommended to:

-

Reconstitute peptides in a small amount of sterile, endotoxin-free DMSO or water to create a concentrated stock solution.

-

Further dilute the peptide stock in culture medium to the final working concentration. This multi-step dilution minimizes the final concentration of TFA in the cell culture.

-

For highly sensitive assays, consider using peptides that have undergone a salt exchange procedure (e.g., to acetate or hydrochloride salts).

III. Experimental Protocols

A. Materials and Reagents

-

Peptides: Lyophilized OVA-E1 TFA and SIINFEKL TFA (or other salt forms).

-

Cells:

-

OT-I CD8+ T-cells (transgenic T-cells expressing a TCR specific for SIINFEKL presented by H-2Kb).

-

Antigen-Presenting Cells (APCs): Bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice, or a splenocyte population from C57BL/6 mice.

-

-

Media and Buffers:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

-

Phosphate-Buffered Saline (PBS).

-

-

Reagents for Analysis:

-

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays.

-

Antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-CD25, anti-IFN-γ, anti-IL-2).

-

Brefeldin A or Monensin (protein transport inhibitors for intracellular cytokine staining).

-

ELISA kits for cytokine quantification.

-

B. Protocol 1: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of OT-I T-cells in response to peptide stimulation.

1. Preparation of Cells:

-

APCs (BMDCs): Generate BMDCs from the bone marrow of C57BL/6 mice by culturing with GM-CSF for 6-8 days. On the day of the assay, harvest immature BMDCs and pulse them with the desired peptide concentration.

-

OT-I T-cells: Isolate CD8+ T-cells from the spleen and lymph nodes of an OT-I transgenic mouse using a CD8+ T-cell isolation kit.

2. CFSE Labeling of OT-I T-cells:

-

Resuspend purified OT-I T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling by adding 5 volumes of cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

3. T-Cell Stimulation:

-

Plate APCs (e.g., BMDCs) at 1 x 10^5 cells/well in a 96-well flat-bottom plate.

-

Add the agonist (SIINFEKL) or antagonist (OVA-E1) peptide at various concentrations. For competition assays, add the antagonist peptide first, followed by the agonist peptide.

-

Incubate for 2-4 hours at 37°C.

-

Add 1 x 10^5 CFSE-labeled OT-I T-cells to each well.

-

Co-culture for 72 hours at 37°C in a 5% CO2 incubator.

4. Analysis by Flow Cytometry:

-

Harvest the cells and stain with a viability dye and an anti-CD8 antibody.

-

Acquire the samples on a flow cytometer.

-

Gate on live, single, CD8+ cells.

-

Analyze CFSE dilution as a measure of proliferation. Each peak of decreasing fluorescence intensity represents a cell division.

Expected Results (Quantitative Data Summary):

| Peptide | Concentration | % Proliferating OT-I Cells (Example) |

| No Peptide | - | < 5% |

| SIINFEKL (Agonist) | 1 µg/mL | > 90% |

| SIINFEKL (Agonist) | 0.01 µg/mL | ~50% |

| OVA-E1 (Antagonist) | 10 µg/mL | < 10% |

| OVA-E1 (10 µg/mL) + SIINFEKL (1 µg/mL) | - | Reduced proliferation compared to SIINFEKL alone |

C. Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol measures the production of cytokines within T-cells upon peptide stimulation.

1. T-Cell Stimulation:

-

Co-culture APCs and OT-I T-cells as described in Protocol 1 (steps 3.1 to 3.4), but for a shorter duration, typically 6-12 hours.

-

For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to the wells. This will cause cytokines to accumulate within the cells.

2. Staining and Analysis:

-

Harvest the cells and stain with a viability dye and surface antibodies (e.g., anti-CD8, anti-CD69).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-2).

-

Wash the cells and acquire them on a flow cytometer.

-

Gate on live, single, CD8+ cells and analyze the percentage of cells positive for IFN-γ and/or IL-2.

Expected Results (Quantitative Data Summary):

| Peptide | Concentration | % IFN-γ+ OT-I Cells (Example) | % IL-2+ OT-I Cells (Example) |

| No Peptide | - | < 1% | < 1% |

| SIINFEKL (Agonist) | 1 µg/mL | > 50% | > 30% |

| OVA-E1 (Antagonist) | 10 µg/mL | < 2% | < 2% |

| OVA-E1 (10 µg/mL) + SIINFEKL (1 µg/mL) | - | Reduced % of IFN-γ+ cells | Reduced % of IL-2+ cells |

IV. Visualizations

A. Signaling Pathways

Caption: Agonist vs. Antagonist T-cell signaling.

B. Experimental Workflow

Caption: Experimental workflow for T-cell activation assays.

V. Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background proliferation/cytokine production in no-peptide control | Contaminated reagents; Non-specific T-cell activation | Use endotoxin-free reagents; Ensure APCs are not overly activated prior to peptide pulsing. |

| Low or no response to agonist peptide (SIINFEKL) | Suboptimal peptide concentration; Poor cell viability; Incorrect cell ratio | Perform a dose-response titration of the peptide; Check cell viability before and during the assay; Optimize the APC to T-cell ratio (typically 1:1 to 1:10). |

| Inconsistent results | Variation in cell numbers; Pipetting errors; Variability in peptide dilutions | Ensure accurate cell counting and plating; Use a master mix for peptide dilutions and cell suspensions; Prepare fresh peptide dilutions for each experiment. |

| TFA-related toxicity | High concentration of TFA in the final culture volume | Ensure the final concentration of the peptide stock solution (dissolved in DMSO/water) is low in the total culture volume (e.g., <0.1%). |

VI. Conclusion

The use of agonist and antagonist peptides such as SIINFEKL and OVA-E1 provides a powerful system for the detailed investigation of T-cell activation and signaling. By following these detailed protocols and considering the potential variables, researchers can obtain robust and reproducible data to advance our understanding of T-cell biology and to develop novel immunotherapies.

References

Application Notes and Protocols for In vivo Studies of OVA-E1 Peptide TFA in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA-E1 peptide, a variant of the immunodominant ovalbumin peptide SIINFEKL (OVA 257-264), serves as a critical tool in immunological research. Specifically, OVA-E1 (sequence: EIINFEKL) acts as an antagonist to the T-cell receptor (TCR) that recognizes the native SIINFEKL peptide presented by the H-2Kb MHC class I molecule. This antagonistic activity allows for the detailed investigation of T-cell activation, tolerance, and the signaling cascades involved in these processes. The trifluoroacetate (TFA) salt form is a common counterion for synthetic peptides, and understanding its potential biological effects is crucial for accurate experimental design and interpretation.

These application notes provide a comprehensive guide for the in vivo use of OVA-E1 peptide TFA in murine models, covering its mechanism of action, detailed experimental protocols, and important considerations for data interpretation.

Mechanism of Action

OVA-E1 peptide is an altered peptide ligand that binds to the H-2Kb MHC class I molecule and is recognized by OT-I TCRs, which are specific for the SIINFEKL/H-2Kb complex. Unlike the native agonist peptide (SIINFEKL), which induces a full T-cell activation cascade, the OVA-E1 antagonist variant engages the TCR in a manner that leads to a partial or altered signaling response. Research has shown that the OVA-E1 peptide activates the p38 and JNK signaling cascades in both mutant and wild-type thymocytes[1][2]. This altered signaling can be leveraged to study various aspects of T-cell biology, including:

-

T-cell antagonism: Investigating the mechanisms by which altered peptide ligands can inhibit or modify T-cell responses.

-

Thymic selection: Studying the processes of positive and negative selection of thymocytes during T-cell development.

-

Peripheral tolerance: Elucidating the mechanisms that prevent self-reactive T cells from causing autoimmune disease.

The activation of the p38 and JNK pathways, which are stress-activated protein kinases (SAPKs), suggests that OVA-E1 may induce a state of anergy or partial activation in T cells, rather than a productive effector response.

Signaling Pathway

The interaction of the OVA-E1/H-2Kb complex with the OT-I TCR initiates a signaling cascade that diverges from the canonical pathway induced by the agonist peptide. The key identified downstream pathways are the p38 and JNK cascades.

Caption: OVA-E1/MHC complex interaction with the TCR leading to p38 and JNK activation.

Experimental Protocols

Peptide Reconstitution and Handling

Careful handling of the this compound is critical to ensure its stability and activity.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

-

Based on the desired stock concentration, calculate the required volume of sterile, endotoxin-free phosphate-buffered saline (PBS) or other suitable buffer. For very hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution with PBS.

-

Gently agitate to dissolve the peptide completely. Avoid vigorous vortexing.

-

-

Storage:

-

Store the lyophilized peptide at -20°C or -80°C.

-

Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C.

-

In Vivo Administration in Mice

The choice of mouse strain, administration route, and dosage will depend on the specific experimental goals.

-

Mouse Model: A common model for studying OVA-specific T-cell responses is the OT-I mouse, which carries a transgenic TCR specific for the SIINFEKL/H-2Kb complex. For studies on thymic selection, TAP1-deficient OT-I/TCR-transgenic mice can be used.

-

Administration Route:

-

Intraperitoneal (i.p.) injection: A common and effective route for systemic delivery of peptides.

-

Subcutaneous (s.c.) injection: Often used for immunization protocols, particularly when an adjuvant is included.

-

-

Dosage and Schedule: The optimal dose and schedule should be determined empirically for each experimental setup. Based on published studies, a starting point for in vivo administration of OVA-E1 peptide is in the range of 25-100 µg per mouse.

Example Protocol: In Vivo T-Cell Antagonism Study

This protocol is designed to assess the antagonistic effect of OVA-E1 on the activation of OT-I T cells in vivo.

References

Application Notes and Protocols for OVA-E1 Peptide TFA in Cell Culture

Introduction

The OVA-E1 peptide, an antagonist variant of the well-characterized SIINFEKL epitope from ovalbumin, is a valuable tool for immunological research.[1] It is known to activate the p38 and JNK signaling cascades, playing a role in modulating T-cell activation.[1] Like many synthetic peptides, OVA-E1 is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase synthesis and purification process.[2][3] While TFA is essential for efficient peptide production, its presence can significantly impact the reliability and reproducibility of cell-based assays.[4] Residual TFA can exhibit cytotoxic effects, inhibit cell proliferation, or otherwise interfere with the biological activity of the peptide, leading to misleading results. Therefore, proper handling and, where necessary, removal of TFA are critical for obtaining accurate and meaningful data in cell culture experiments.

These application notes provide a detailed protocol for the dissolution of OVA-E1 peptide TFA and a subsequent protocol for the removal of TFA through hydrochloride (HCl) salt exchange to ensure optimal performance in cell culture applications.

Data Presentation

Table 1: Reported Cytotoxic Effects of TFA on Various Cell Lines

| Cell Line | Effect | Effective TFA Concentration | Reference |

| HUVEC | Inhibition of cell proliferation | ~0.1 mM | |

| Jurkat | Significant toxicity | ~5 mM | |

| HeLa, HEK293 | General cytotoxicity | >100 µM | |

| PC-12 | Dose-dependent cell death | 1-5 mM | |

| Fetal Rat Osteoblasts | Reduced cell number and thymidine incorporation | 10⁻⁸ to 10⁻⁷ M (10-100 nM) | |

| Articular Chondrocytes | Reduced cell number and thymidine incorporation | 10⁻⁸ to 10⁻⁷ M (10-100 nM) | |

| C6 Murine Glioma | Slight enhancement of cell growth | 0.5-7.0 mM |

Experimental Protocols

Protocol 1: Dissolution of this compound

This protocol outlines the steps for dissolving lyophilized OVA-E1 peptide containing TFA to prepare a stock solution.

Materials:

-

Lyophilized this compound

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), sterile (optional, for hydrophobic peptides)

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide at low speed for 1-2 minutes to collect all the powder at the bottom.

-

Solvent Selection:

-

Initial Attempt: Attempt to dissolve the peptide in sterile, nuclease-free water to the desired stock concentration (e.g., 1-10 mg/mL).

-

For Hydrophobic Peptides: If the OVA-E1 peptide does not readily dissolve in water, a small amount of an organic solvent may be required.

-

Add a minimal amount of sterile DMSO (e.g., 10-50 µL) to the peptide pellet and gently vortex to dissolve.

-

Once fully dissolved, slowly add sterile, nuclease-free water to reach the final desired concentration, mixing gently. Note: The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

-

-

Reconstitution:

-

Add the chosen solvent to the vial containing the peptide.

-

Gently vortex or sonicate for a short period to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide aggregation.

-

-

Aliquoting and Storage:

-

Once dissolved, aliquot the peptide stock solution into sterile, low-protein binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Protocol 2: TFA Removal by HCl Exchange

This protocol describes a common method to exchange the TFA counter-ion with hydrochloride, which is generally more compatible with biological assays.

Materials:

-

Dissolved this compound stock solution (from Protocol 1)

-

100 mM Hydrochloric Acid (HCl), sterile

-

Sterile, nuclease-free water

-

Lyophilizer (freeze-dryer)

-

Appropriate sterile labware for handling solutions

Procedure:

-

Initial Dissolution: Dissolve the this compound in sterile, nuclease-free water at a concentration of approximately 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Let the solution stand at room temperature for at least one minute.

-

First Lyophilization:

-

Rapidly freeze the peptide-HCl solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize the frozen solution overnight, or until all the liquid has been removed.

-

-

Repetition of Exchange (Crucial Step):

-

Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.

-

Freeze the solution again as described in step 3.

-

Lyophilize the solution overnight.

-

Repeat this re-dissolution, freezing, and lyophilization cycle at least two more times to ensure complete TFA exchange. A total of 3-4 cycles is recommended.

-

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired sterile buffer or cell culture medium for experimental use. Store as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for dissolving OVA-E1 peptide and optional TFA removal.

Caption: Simplified signaling pathway of OVA-E1 peptide activation.

References

Application Note: Utilizing OVA-E1 Peptide for Quantitative Studies of T-Cell Receptor Interaction and Activation

Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and cellular therapy.

Abstract: The interaction between the T-cell receptor (TCR) and peptide-major histocompatibility complex (pMHC) is a cornerstone of adaptive immunity. The affinity and kinetics of this interaction are critical determinants of T-cell activation, proliferation, and effector function. Altered peptide ligands (APLs) are powerful tools for dissecting the molecular requirements for T-cell activation. This document provides a detailed guide to using the OVA-E1 peptide (EIINFEKL), a well-characterized APL for the canonical OVA peptide (SIINFEKL), in conjunction with the OT-I TCR model system. We present quantitative data on TCR-pMHC binding, detailed protocols for key immunoassays, and visual guides to experimental workflows and signaling pathways.

Introduction and Principle

The OT-I mouse model, which features CD8+ T cells expressing a transgenic TCR specific for the chicken ovalbumin peptide OVA₂₅₇₋₂₆₄ (SIINFEKL) presented by the MHC class I molecule H-2Kb, is a fundamental system for studying T-cell biology.[1][2] The OVA-E1 peptide is an APL where the N-terminal serine (S) of SIINFEKL is substituted with glutamic acid (E). This single amino acid change significantly reduces the binding affinity for the OT-I TCR.[1]

Early studies reported a modest 3-fold decrease in 3D binding affinity for E1 compared to the native peptide, then called N4 (SIINFEKL).[1] However, this was coupled with a massive 100,000-fold higher concentration required for T-cell activation, a discrepancy that spurred extensive research into the mechanisms of TCR discrimination.[1] More recent studies using optimized surface plasmon resonance (SPR) protocols have revised these affinity measurements, revealing a much larger affinity difference—up to 100-fold or more—between the native OVA peptide and the E1 variant. This large, quantifiable difference in affinity makes the OVA-E1 peptide an invaluable tool for:

-

Investigating the affinity threshold required for T-cell activation.

-

Studying the correlation between TCR-pMHC binding kinetics and functional T-cell responses (e.g., cytokine release, cytotoxicity).

-

Dissecting the downstream signaling events that are tuned by TCR affinity.

-

Screening and characterizing therapeutic TCRs with altered specificities.

Quantitative Data: TCR-pMHC Interaction

The following tables summarize the key peptide sequences and the binding affinities of OVA variants to the OT-I TCR. These values are crucial for designing experiments and interpreting results.

Table 1: Peptide Variants and Sequences

| Peptide Name | Sequence | Description |

| OVA (N4) | S-I-I-N-F-E-K-L | The canonical, high-affinity agonist peptide for the OT-I TCR. |

| OVA-E1 | E -I-I-N-F-E-K-L | Altered peptide ligand with a single S→E substitution at position 1 (P1). |

| OVA-G4 | S-I-I-N-G -E-K-L | Altered peptide ligand with a single F→G substitution at position 5 (P5). |

| OVA-T4 | S-I-I-N-T -E-K-L | Altered peptide ligand with a single F→T substitution at position 5 (P5). |

Table 2: Representative Binding Affinities of OVA Peptide Variants to OT-I TCR

| Peptide Variant | MHC | Temperature | Method | K_D (μM) | Citation |

| OVA (SIINFEKL) | H-2K_b_ | 37°C | SPR | 21.6 | |

| OVA-E1 (EIINFEKL) | H-2K_b_ | 37°C | SPR | 3637 |

Note: Binding affinities can vary between studies due to different experimental conditions and techniques. The data presented here is from a recent study using an optimized SPR protocol to accurately measure low-affinity interactions.

Experimental Protocols and Workflows

Protocol 1: In Vitro T-Cell Activation Assay

This protocol describes how to measure the functional response of OT-I T cells to stimulation with OVA-E1 and other peptides. The primary readout is cytokine production (e.g., IFN-γ, IL-2), which can be measured by ELISA or intracellular cytokine staining (ICS).

Materials:

-

Splenocytes from an OT-I TCR transgenic mouse.

-

Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes from a C57BL/6 mouse.

-

OVA peptides (e.g., SIINFEKL, EIINFEKL) of high purity.

-

Complete RPMI-1640 medium.

-

96-well flat-bottom culture plates.

-

Reagents for ELISA or ICS.

Procedure:

-

Prepare APCs: Isolate splenocytes from a C57BL/6 mouse. To use them as dedicated APCs, you can irradiate them (e.g., 3000 rads) to prevent their proliferation. Resuspend cells in complete RPMI-1640.

-

Peptide Pulsing: Plate the APCs (e.g., at 2 x 10⁵ cells/well). Add peptides at a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). It is critical to include a wide range to capture the different potencies of SIINFEKL and EIINFEKL. Incubate for 1-2 hours at 37°C.

-

Prepare OT-I T Cells: Isolate splenocytes from an OT-I mouse. A purification step for CD8+ T cells can be performed for a cleaner system. Resuspend at an appropriate concentration.

-

Co-culture: Add OT-I T cells to the wells containing the peptide-pulsed APCs (e.g., at 1 x 10⁵ cells/well).

-

Incubation: Culture the plates at 37°C, 5% CO₂. For cytokine analysis, supernatants can be collected after 24-48 hours. For proliferation assays, incubation may last for 72 hours.

-

Analysis:

-

ELISA: Collect supernatant and perform an ELISA for the cytokine of interest (e.g., IFN-γ) according to the manufacturer's protocol.

-

ICS: For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A). After incubation, harvest cells, stain for surface markers (e.g., CD8, CD69), then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α). Analyze by flow cytometry.

-

Workflow for T-Cell Activation Assay

Caption: Workflow for an in vitro OT-I T-cell activation experiment.

Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is a label-free technique used to measure the kinetics (k_on, k_off) and affinity (K_D) of biomolecular interactions in real-time. High-throughput SPR platforms are particularly well-suited for screening TCRs against many pMHC ligands.

Materials:

-

SPR instrument (e.g., Biacore, Carterra).

-

Sensor chip (e.g., CM5, streptavidin-coated).

-

Purified, soluble OT-I TCR.

-

Purified, biotinylated, refolded pMHC complexes (H-2Kb + peptide).

-

SPR running buffer (e.g., HBS-EP+).

Procedure:

-

pMHC Preparation: Synthesize and purify the OVA-E1 and SIINFEKL peptides. Refold these peptides with the H-2Kb heavy chain and β2-microglobulin light chain. Biotinylate the complex for immobilization on a streptavidin chip.

-

Chip Preparation: Prepare the sensor chip surface according to the manufacturer's instructions. For a streptavidin chip, immobilize the biotinylated pMHC complexes in different flow cells. One flow cell should be left blank or immobilized with an irrelevant pMHC as a reference.

-

TCR Injection (Analyte): Prepare a dilution series of the soluble OT-I TCR in running buffer. Concentrations should bracket the expected K_D. For low-affinity interactions like with OVA-E1, high TCR concentrations will be necessary.

-

Binding Measurement: Inject the TCR dilutions sequentially over the flow cells at a constant flow rate. Record the association phase during injection and the dissociation phase during the subsequent buffer wash. Regenerate the surface between cycles if necessary.

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signals.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

-

TCR Signaling Pathway

The binding of a pMHC ligand to the TCR initiates a complex signaling cascade. The strength and duration of this initial interaction, which is lower for OVA-E1 compared to the native peptide, tunes the downstream signaling output, ultimately determining the T-cell's fate.

Simplified TCR Signaling Cascade

Caption: Simplified TCR signaling cascade initiated by pMHC binding.

Conclusion

The OVA-E1 peptide serves as an exemplary altered peptide ligand for probing the fundamentals of T-cell receptor recognition and activation. By providing a ligand with a significantly and quantifiably lower affinity than the parent peptide, it allows researchers to precisely investigate the relationship between binding kinetics and cellular function. The protocols and data provided herein offer a robust framework for incorporating the OVA-E1/OT-I system into research programs aimed at understanding T-cell immunity and developing novel immunotherapies.

References

Application Notes and Protocols for OVA-E1 Peptide TFA in Dendritric Cell Pulsing Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of synthetic peptides to pulse dendritic cells (DCs) is a cornerstone of immunological research, particularly in the development of vaccines and immunotherapies. Ovalbumin (OVA) and its derived peptides are widely used model antigens for studying antigen presentation and T-cell activation. The OVA-E1 peptide, a variant of the immunodominant SIINFEKL peptide, acts as an antagonist, making it a valuable tool for investigating T-cell receptor (TCR) signaling and antagonism. This document provides detailed application notes and protocols for the use of OVA-E1 peptide with a trifluoroacetic acid (TFA) counter-ion in dendritic cell pulsing experiments.

A critical consideration addressed in these notes is the presence of TFA. TFA is a common remnant from peptide synthesis and purification. However, residual TFA can be cytotoxic and may interfere with experimental outcomes by affecting cell viability and function.[1][2][3][4] It is strongly recommended to use peptides that have undergone TFA removal or to perform a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride for cellular assays.[1] If using a peptide with a TFA salt, it is imperative to include appropriate controls to assess the impact of TFA on the experimental system.

Data Presentation

Table 1: Recommended Concentration Ranges for OVA Peptides in Dendritic Cell Pulsing

| Peptide | Sequence | Typical Concentration Range for Pulsing | Reference |

| OVA (SIINFEKL) | SIINFEKL | 1 nM - 10 µg/mL | |

| OVA-E1 (Antagonist) | EIINFEKL | Titration recommended (e.g., 10-fold molar excess of antagonist to agonist) | Inferred from antagonist function |

Table 2: Key Parameters for Dendritic Cell Pulsing and Co-culture

| Parameter | Recommended Range/Value | Reference |

| DC Pulsing Time | 30 minutes - 24 hours | |

| DC to T-cell Ratio | 1:3 - 1:10 | |

| Co-culture Duration for Proliferation Assay | 3 - 5 days |

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)